Home > Products > Screening Compounds P79943 > 3'-epi-Daunorubicin
3'-epi-Daunorubicin - 66322-65-4

3'-epi-Daunorubicin

Catalog Number: EVT-1539464
CAS Number: 66322-65-4
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-Epidaunorubicin is a natural product found in Streptomyces coeruleorubidus and Streptomyces peucetius with data available.

Doxorubicin

    Compound Description: Doxorubicin, also known as Adriamycin, is an anthracycline antibiotic widely used in cancer chemotherapy. [, , , , , , , , , , , , , , ] It exhibits potent antitumor activity but is associated with side effects such as cardiotoxicity. [, , , , , , ] Doxorubicin is known to stimulate topoisomerase II-mediated DNA cleavage in a sequence-specific manner. [, ]

Daunorubicin

    Compound Description: Daunorubicin is an anthracycline antibiotic, isolated from Streptomyces peucetius, used to treat various malignancies. [, , , , , , , , , , , ] Like other anthracyclines, it displays antitumor activity by intercalating into DNA and inhibiting topoisomerase II but carries a risk of cardiotoxicity. [, , , , , , ] Daunorubicin also exhibits sequence-specific stimulation of topoisomerase II-mediated DNA cleavage. [, ]

    Relevance: Daunorubicin is the parent compound of 3'-Epidaunorubicin. [, , , , , , ] The structural difference lies in the stereochemistry of the amino group at the 3' position of the sugar moiety, with 3'-Epidaunorubicin being the 3'-epimer of Daunorubicin. [, ] Although structurally similar, they exhibit distinct DNA sequence specificities in their interaction with topoisomerase II, affecting their biological activities. [, ]

Idarubicin

    Compound Description: Idarubicin is a more lipophilic derivative of daunorubicin, also belonging to the anthracycline class of antitumor antibiotics. [, , ] It exhibits activity against various cancers and is often administered intravenously, although oral formulations are being explored. [, ] Like other anthracyclines, it exerts its cytotoxic effects through DNA intercalation and topoisomerase II inhibition. []

    Relevance: Idarubicin shares a similar anthracycline core structure with 3'-Epidaunorubicin, and both belong to the same chemical class. [] Modifications to the sugar moiety, like those seen in 3'-Epidaunorubicin and its analogs, are explored in research to alter the drug's sequence specificity and potentially improve its therapeutic index. [] One study examined the relationship between topoisomerase II-mediated DNA breaks and lethal effects of anthracyclines, including idarubicin and its analogs with modified sugar moieties. []

Epirubicin

    Compound Description: Epirubicin is a close structural analog of doxorubicin, another anthracycline antibiotic commonly used in cancer chemotherapy. [, , , , , ] It is a stereoisomer of doxorubicin, differing in the orientation of the hydroxyl group at the 4' position of the sugar moiety. [, , , , ] While both drugs share a similar mechanism of action, epirubicin is reported to exhibit a lower incidence of cardiotoxicity compared to doxorubicin. [, , , , ]

    Relevance: Epirubicin belongs to the same chemical class as 3'-Epidaunorubicin, both being anthracycline antibiotics. [, , , , ] The comparison between epirubicin and doxorubicin highlights the significant impact of even subtle structural modifications on the pharmacological and toxicological profiles of anthracyclines. [, , , , ] This emphasizes the importance of exploring structural modifications, like the 3'-epimerization in 3'-Epidaunorubicin, to potentially identify anthracycline derivatives with improved therapeutic indices. [, ]

4'-Demethoxydaunorubicin

    Compound Description: 4'-Demethoxydaunorubicin is an anthracycline analog where the methoxy group at the 4' position of the aglycone moiety is absent. [, , ] This modification affects its physicochemical properties and potentially influences its interaction with DNA and topoisomerase II. [, ] 4'-Demethoxydaunorubicin has shown potent antitumor activity in preclinical studies. [, ]

    Relevance: 4'-Demethoxydaunorubicin is a structural analog of 3'-Epidaunorubicin, differing in the 4'-substituent on the aglycone. [, ] Comparing the biological activities of these compounds can provide insights into the structure-activity relationships of anthracyclines, particularly the contributions of both the sugar and aglycone moieties. [, ]

3'-Deamino-3'-epi-hydroxy-4'-deoxy-4'-amino-daunorubicin

    Compound Description: This compound is a complex analog of daunorubicin with multiple modifications in its sugar moiety. [] It lacks the 3'-amino group, features a hydroxyl group at the 3'-position with epimerized stereochemistry, and has a 4'-amino group replacing the original hydroxyl. [] These substantial modifications significantly impact its interaction with topoisomerase II and its overall biological activity. []

    Relevance: 3'-Deamino-3'-epi-hydroxy-4'-deoxy-4'-amino-daunorubicin serves as a valuable tool to study the structure-activity relationships of anthracyclines, particularly the role of specific functional groups in the sugar moiety for interaction with DNA and topoisomerase II. [] While it shares the 3'-epimerization with 3'-Epidaunorubicin, the additional modifications allow for a deeper understanding of the individual contributions of each functional group to the overall activity and toxicity profile. []

3'-Deamino-4'-deoxy-4'-epi-amino-idarubicin

    Compound Description: This idarubicin analog exhibits modifications in the sugar moiety, featuring a 3'-deamino group, a 4'-deoxy group, and an epimerized 4'-amino group. [] These alterations influence its interaction with DNA and topoisomerase II, leading to an altered sequence specificity compared to the parent idarubicin. []

    Relevance: This compound provides insights into the impact of modifications in both the sugar and aglycone moieties of anthracyclines on their biological activity and sequence specificity. [] Although structurally more complex than 3'-Epidaunorubicin, it helps elucidate the structure-activity relationships of anthracyclines and highlights the potential for developing analogs with improved therapeutic profiles. []

4-Demethoxy-3'-deamino-3'-hydroxy-4'-epi-doxorubicin

    Compound Description: This doxorubicin analog incorporates multiple structural modifications, including the removal of the 4-methoxy group, replacement of the 3'-amino group with a hydroxyl group, and epimerization at the 4'-position. [] These changes significantly affect its interaction with DNA, topoisomerase II, and its overall cytotoxicity. []

    Relevance: Similar to other related compounds, this complex analog allows for a deeper understanding of the structure-activity relationships of anthracyclines, particularly the contributions of various functional groups in both the sugar and aglycone moieties to their biological activity. [] Although structurally distinct from 3'-Epidaunorubicin, it highlights the potential for modulating the pharmacological and toxicological profiles of anthracyclines through strategic structural modifications. []

4'-Epidoxorubicin

    Compound Description: 4'-Epidoxorubicin is an epimer of doxorubicin, differing in the stereochemistry of the hydroxyl group at the 4' position of the sugar moiety. [, , , ] It is a synthetic anthracycline analog with antitumor activity, and its pharmacological and toxicological profile is under investigation. [, , , ]

    Relevance: Like 3'-Epidaunorubicin, 4'-Epidoxorubicin showcases the impact of epimerization within the sugar moiety on the activity of anthracyclines. [, , , ] Although the epimerization occurs at different positions in these two compounds, it highlights the sensitivity of anthracycline activity to even subtle stereochemical changes, prompting further investigation into the structure-activity relationships. [, , , ]

3',4'-Diepidaunorubicin

    Compound Description: 3',4'-Diepidaunorubicin is a synthetic daunorubicin analog with epimerization at both the 3' and 4' positions of the sugar moiety. [, ] This compound is structurally related to daunorubicin and represents another example of exploring stereochemical modifications to modulate the activity of anthracyclines. [, ]

    Relevance: 3',4'-Diepidaunorubicin underscores the significance of stereochemistry in the sugar moiety for anthracycline activity, further emphasizing the relevance of exploring epimerization as a tool for drug design. [, ] While it features epimerization at both the 3' and 4' positions compared to only the 3' position in 3'-Epidaunorubicin, it highlights the potential for fine-tuning the activity of these antitumor agents through precise stereochemical control. [, ]

3'-Hydroxy-3',5'-Diepidaunorubicin

    Compound Description: 3'-Hydroxy-3',5'-Diepidaunorubicin is another synthetic analog of daunorubicin, characterized by epimerization at both the 3' and 5' positions of the sugar moiety, along with a hydroxyl group at the 3' position. [] This compound exemplifies the continued exploration of modified sugar analogs to modulate the pharmacological properties of anthracyclines. []

    Relevance: While structurally distinct from 3'-Epidaunorubicin due to the additional epimerization at the 5' position and the presence of a 3'-hydroxyl group, 3'-Hydroxy-3',5'-Diepidaunorubicin showcases the versatility of sugar modification as a strategy for developing novel anthracycline derivatives. [] It highlights the potential for fine-tuning the activity and toxicity profiles of these compounds by combining different structural changes within the sugar moiety. []

3',6'-Dihydroxy-3',5'-Diepidaunorubicin

    Compound Description: 3',6'-Dihydroxy-3',5'-Diepidaunorubicin represents a complex analog of daunorubicin with epimerization at the 3' and 5' positions of the sugar moiety, and additional hydroxyl groups at the 3' and 6' positions. [] This heavily modified analog exemplifies the extensive exploration of structural modifications in the pursuit of anthracyclines with improved therapeutic properties. []

    Relevance: Despite its significant structural differences from 3'-Epidaunorubicin, 3',6'-Dihydroxy-3',5'-Diepidaunorubicin provides valuable insights into the tolerance of anthracyclines to substantial modifications within their sugar moiety. [] While the biological activity of this specific analog might differ significantly from 3'-Epidaunorubicin, it emphasizes the potential for generating a wide array of derivatives with potentially unique pharmacological profiles through strategic sugar modifications. []

Source and Classification

3'-epi-Daunorubicin is classified within the group of anthracycline antibiotics, which are derived from the bacterium Streptomyces peucetius. This compound is synthesized through modifications of daunorubicin and is often studied for its biochemical interactions and therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3'-epi-Daunorubicin can be achieved through several methods, primarily involving the modification of daunorubicin. Key steps include:

  1. Oxidation: The hydroxyl group at the C-4' position of daunorubicin is oxidized to form a keto intermediate.
  2. Reduction: This keto intermediate is then reduced using sodium borohydride to regenerate the hydroxyl group.
  3. Alkaline Hydrolysis: Mild alkaline hydrolysis is employed to remove protecting groups, yielding 3'-epi-Daunorubicin.

Industrial production often utilizes metabolic engineering techniques on microbial strains such as Streptomyces coeruleorubidus, optimizing fermentation conditions for higher yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3'-epi-Daunorubicin is characterized by its anthracycline core, which includes:

  • Aglycone: The core structure that interacts with DNA.
  • Sugar Moiety: Attached to the aglycone, influencing solubility and cellular uptake.

The chemical formula for 3'-epi-Daunorubicin is C27H29N3O10C_{27}H_{29}N_{3}O_{10} with a molecular weight of approximately 525.53 g/mol. The structural modifications at the C-4' position are crucial for its biological activity compared to daunorubicin .

Chemical Reactions Analysis

Reactions and Technical Details

3'-epi-Daunorubicin undergoes various chemical reactions, including:

  • Oxidation: Converting hydroxyl groups into carbonyls.
  • Reduction: Utilizing reducing agents like sodium borohydride to revert carbonyls back to hydroxyls.
  • Substitution Reactions: Involving protective group chemistry that allows selective modifications without altering the core structure.

These reactions are essential for synthesizing derivatives and analogs with varying biological activities .

Mechanism of Action

Process and Data

The mechanism of action for 3'-epi-Daunorubicin primarily involves:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting normal DNA function.
  2. Topoisomerase II Inhibition: It stabilizes the complex formed between DNA and topoisomerase II, preventing the religation step necessary for DNA repair after replication stress.

This dual action leads to increased double-strand breaks in DNA, contributing to its cytotoxic effects against cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3'-epi-Daunorubicin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or extreme pH levels.
  • Melting Point: Typically ranges around 200°C, indicating thermal stability.

These properties are crucial for its formulation in pharmaceutical applications .

Applications

Scientific Uses

3'-epi-Daunorubicin has significant applications in cancer research and therapy:

  • Anticancer Agent: Used in treating various cancers due to its ability to induce apoptosis in malignant cells.
  • Research Tool: Serves as a model compound for studying anthracycline modifications and their effects on biological activity.
  • Formulation Development: Investigated for use in novel drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.

Properties

CAS Number

66322-65-4

Product Name

3'-epi-Daunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14+,16-,17-,22+,27-/m0/s1

InChI Key

STQGQHZAVUOBTE-GKPNIHARSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Synonyms

3',epidaunorubicin
3'-epidaunorubicin
3'-epidaunorubicin hydrochloride, (8s-cis)-isomer
4'-epidaunorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.